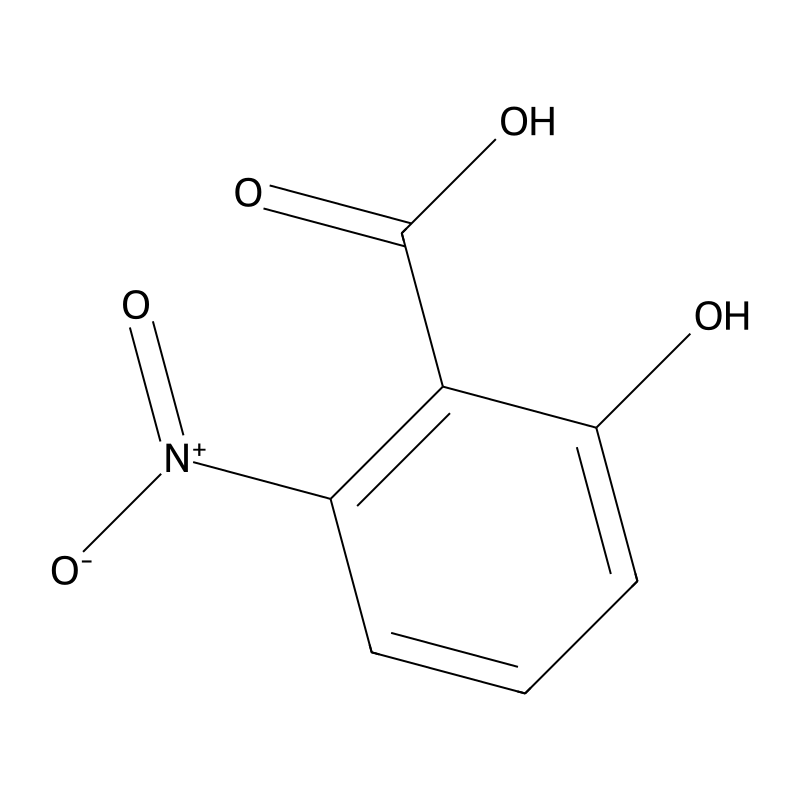2-Hydroxy-6-nitrobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
2-Hydroxy-6-nitrobenzoic acid is an organic compound with the chemical formula C₁₇H₅NO₅. It can be synthesized through various methods, including nitration of salicylic acid or oxidation of 2-amino-6-nitophenol. Researchers have employed different techniques to characterize this compound, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Potential Applications:
While extensive research on 2-Hydroxy-6-nitrobenzoic acid's specific applications is ongoing, some potential areas of exploration include:
- Material Science: Due to its functional groups, the compound might hold potential in developing materials with specific properties, such as precursors for polymers or components in electronic devices.
- Medicinal Chemistry: The presence of both a hydroxyl and a nitro group suggests intriguing possibilities for exploring the molecule's biological activity. Researchers might investigate its potential as a lead compound for drug discovery or as a starting material for synthesizing other bioactive molecules.
Current Research Trends:
- Interaction with biological systems: This could involve investigating its potential enzyme inhibitory activity, binding to specific receptors, or cytotoxicity studies.
- Derivatization and functionalization: Modifying the molecule's structure could lead to novel compounds with enhanced properties or specific functionalities relevant to various research areas.
2-Hydroxy-6-nitrobenzoic acid, with the chemical formula and CAS number 601-99-0, is an aromatic compound characterized by the presence of both a hydroxyl group (-OH) and a nitro group (-NO2) on a benzoic acid backbone. The molecular weight of this compound is approximately 183.12 g/mol. It is known for its potential applications in various fields due to its unique chemical structure, which allows for diverse reactivity and interaction with biological systems .
Currently, there is no scientific research readily available on the specific mechanism of action of 2-HNB in biological systems.
As with most nitroaromatic compounds, 2-HNB should be handled with caution due to potential hazards.
- Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
- Esterification: Reaction with alcohols can yield esters, which are often more soluble in organic solvents and can be used for further chemical synthesis.
- Acylation: The hydroxyl group can participate in acylation reactions, forming esters with acyl chlorides or anhydrides.
- Nitration: Additional nitration can occur at the aromatic ring under specific conditions, leading to the formation of more complex nitro derivatives .
The biological activity of 2-Hydroxy-6-nitrobenzoic acid has been explored in various studies. It exhibits:
- Antimicrobial Properties: Some research indicates that it may have inhibitory effects on certain bacterial strains.
- Antioxidant Activity: The compound may act as a scavenger of free radicals, contributing to its potential health benefits.
- Enzyme Inhibition: There are indications that 2-Hydroxy-6-nitrobenzoic acid may inhibit specific enzymes, although the exact mechanisms and targets require further elucidation .
2-Hydroxy-6-nitrobenzoic acid can be synthesized through several methods:
- Nitration of Salicylic Acid: A common method involves the nitration of salicylic acid using a mixture of concentrated nitric and sulfuric acids. This reaction introduces the nitro group at the 6-position of the aromatic ring.
- Direct Hydroxylation: Another approach includes hydroxylating 6-nitrobenzoic acid at the 2-position using hydroxylating agents under controlled conditions.
- Chemical Modification: Starting from other benzoic acids or derivatives, selective functionalization can yield 2-Hydroxy-6-nitrobenzoic acid through various organic reactions .
The applications of 2-Hydroxy-6-nitrobenzoic acid span multiple domains:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
- Agriculture: Its antimicrobial properties suggest potential use as a pesticide or herbicide.
- Chemical Synthesis: It acts as an intermediate in synthesizing other organic compounds, particularly in dye chemistry and material science.
Research into the interactions of 2-Hydroxy-6-nitrobenzoic acid with biological molecules is ongoing. Studies have focused on:
- Protein Binding: Investigating how this compound interacts with proteins, which could inform its pharmacological potential.
- Cellular Uptake: Understanding how effectively it penetrates cellular membranes and its bioavailability.
- Synergistic Effects: Examining how it works in combination with other compounds to enhance or modulate biological effects .
Several compounds share structural similarities with 2-Hydroxy-6-nitrobenzoic acid. Here are some notable examples:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| Salicylic Acid | 69-72-7 | C7H6O3 | Contains only one hydroxyl group; used in pain relief |
| 3-Nitrosalicylic Acid | 85-38-1 | C7H5NO5 | Similar structure but different nitro position; used in analytical chemistry |
| 5-Methoxy-4-methyl-2-nitrobenzoic Acid | 857599-32-7 | C8H9N1O5 | Contains methoxy group; used in pharmaceuticals |
These compounds highlight the uniqueness of 2-Hydroxy-6-nitrobenzoic acid due to its specific arrangement of functional groups, which influences its reactivity and biological activity .








